molecular formula C17H22FN7O B12224589 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B12224589
M. Wt: 359.4 g/mol
InChI Key: HCWVOHTUOBFLET-UHFFFAOYSA-N
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Description

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining fluoropyrimidine, piperazine, and morpholine moieties, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. This is followed by the introduction of the piperazine ring and finally the morpholine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen to the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 1-(4-fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol

Uniqueness

What sets 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22FN7O

Molecular Weight

359.4 g/mol

IUPAC Name

4-[2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H22FN7O/c1-13-10-15(23-6-8-26-9-7-23)22-17(21-13)25-4-2-24(3-5-25)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3

InChI Key

HCWVOHTUOBFLET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)N4CCOCC4

Origin of Product

United States

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